molecular formula C10H13ClO2 B2607535 2-(4-Chlorophenoxy)-2-methylpropan-1-ol CAS No. 14200-96-5

2-(4-Chlorophenoxy)-2-methylpropan-1-ol

Cat. No. B2607535
CAS RN: 14200-96-5
M. Wt: 200.66
InChI Key: WQAGJZPXZKSOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, boiling point, solubility, and reactivity. Unfortunately, specific information about the physical and chemical properties of “2-(4-Chlorophenoxy)-2-methylpropan-1-ol” is not available in the searched resources .

Scientific Research Applications

Agricultural Herbicide

2-(4-Chlorophenoxy)-2-methylpropan-1-ol: is primarily used as a selective herbicide . It’s effective against a broad range of weeds, particularly in cereal crops like wheat and barley. The compound works by mimicking natural plant hormones, causing uncontrolled growth that leads to the death of the targeted weeds.

Plant Growth Regulation

This compound also finds application in modulating plant growth. It can be used to manage plant size, flower development, and fruit ripening. This is particularly useful in controlled environment agriculture where precise growth patterns are desirable .

Research on Stress Physiology

In scientific studies, 2-(4-Chlorophenoxy)-2-methylpropan-1-ol is used to induce stress conditions in plants to study their responses. This helps in understanding how plants cope with herbicide exposure and can lead to the development of more resilient crop varieties .

Environmental Fate Studies

The environmental impact of this compound is a subject of research. Studies involve tracking its degradation, movement through soil and water, and its effects on non-target organisms. This is crucial for assessing its safety and ecological footprint .

Biochemical Research

At a biochemical level, researchers use this compound to study the enzyme activity in plants. It affects enzymes related to growth and stress responses, providing insights into the biochemical pathways of plant physiology .

Controlled Release Systems

2-(4-Chlorophenoxy)-2-methylpropan-1-ol: is used in developing controlled release systems in agriculture. These systems aim to deliver the herbicide in a targeted manner, reducing the amount needed and minimizing environmental impact .

Future Directions

The future directions for a compound refer to potential applications or areas of research. Specific information on the future directions for “2-(4-Chlorophenoxy)-2-methylpropan-1-ol” is not available in the searched resources .

Mechanism of Action

Target of Action

It is structurally similar to clofibrate , a fibric acid derivative used to treat hypertriglyceridemia and high cholesterol . Clofibrate increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis .

Mode of Action

Based on its structural similarity to clofibrate , it may also act by increasing the activity of lipoprotein lipase, leading to increased lipoprotein triglyceride lipolysis . This results in the degradation of chylomicrons, conversion of VLDLs to LDLs, and conversion of LDLs to HDL .

Biochemical Pathways

Based on its similarity to clofibrate , it may affect lipid metabolism pathways, particularly those involving lipoproteins. The compound may promote the breakdown of triglycerides in lipoproteins, leading to changes in lipoprotein composition and potentially affecting downstream lipid metabolism processes .

Pharmacokinetics

Based on its structural similarity to clofibrate , it may be expected to have similar pharmacokinetic properties. Clofibrate is known to be well-absorbed and undergoes extensive metabolism in the liver .

Result of Action

Based on its similarity to clofibrate , it may lead to changes in lipoprotein composition, specifically a decrease in VLDL and an increase in HDL . This could potentially lead to a reduction in serum triglycerides and cholesterol, which are risk factors for cardiovascular disease .

Action Environment

It is known that many factors can influence the action of similar compounds, including individual genetic variations, diet, and other environmental exposures

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAGJZPXZKSOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by the procedure of Preparation 2 in quantitative yield from clofibric acid (Aldrich Chem. Co.) and lithium aluminum hydride.
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